

Application Notes and Protocols: BODIPY FL C5

Labeling of Fatty Acids

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Compound of Interest

Compound Name: *Bodipy FL C5*

Cat. No.: *B15556581*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5 is a fluorescently labeled fatty acid analog that is widely utilized in cellular biology and lipid research.[1][2] Its intrinsic fluorescence allows for the direct visualization and tracking of fatty acid uptake, transport, and metabolism within living and fixed cells.[3] The BODIPY FL fluorophore is relatively insensitive to its environment, providing stable fluorescence in both aqueous and lipid contexts.[1][2] This characteristic, combined with its structural similarity to natural fatty acids, makes **BODIPY FL C5** an invaluable tool for studying lipid dynamics in various biological systems.[4] This document provides detailed protocols for the application of **BODIPY FL C5** in labeling fatty acids for cellular analysis.

Product Information

Property	Value	Source
Full Name	4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl	
Excitation Maxima (Ex)	~503-505 nm	[5][6]
Emission Maxima (Em)	~510-512 nm	[6][7]
Appearance	Green Fluorescent	[1]
Applications	Fatty acid uptake and metabolism studies, lipid droplet staining, precursor for fluorescent phospholipids	[1][2][3]

Experimental Protocols

I. Live Cell Staining Protocol for Fatty Acid Uptake

This protocol is designed for the real-time visualization of fatty acid uptake in cultured cells.

Materials:

- **BODIPY FL C5**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Serum-free cell culture medium
- Cultured cells (adherent or suspension)
- Fluorescence microscope or flow cytometer

Stock Solution Preparation:

- Prepare a 1-5 mM stock solution of **BODIPY FL C5** in high-quality, anhydrous DMSO.

- Store the stock solution at -20°C, protected from light.

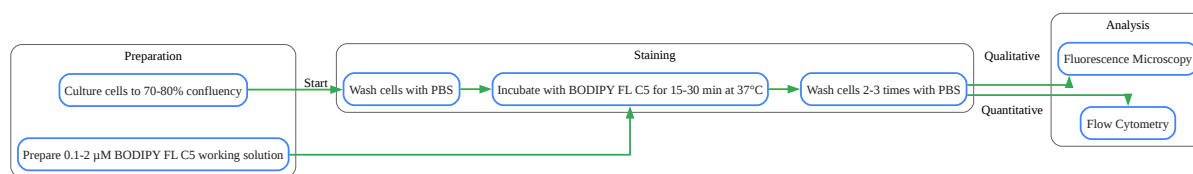
Working Solution Preparation:

- On the day of the experiment, dilute the **BODIPY FL C5** stock solution to a final working concentration of 0.1-2 µM in serum-free cell culture medium.^[3] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Procedure:

- Grow cells to an appropriate confluency (typically 70-80%) on coverslips for microscopy or in culture plates for flow cytometry.^[3]
- Remove the culture medium and wash the cells gently with pre-warmed PBS.
- Add the **BODIPY FL C5** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.^[3]
- Following incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye.^[3]
- The cells are now ready for imaging. For microscopy, mount the coverslip on a slide with a drop of mounting medium. For flow cytometry, detach the cells (if adherent) and resuspend in PBS.

Live Cell Imaging Workflow



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Caption: Workflow for live-cell fatty acid uptake analysis.

II. Fixed Cell Staining Protocol

This protocol is suitable for experiments where live-cell imaging is not required or when co-staining with antibodies.

Materials:

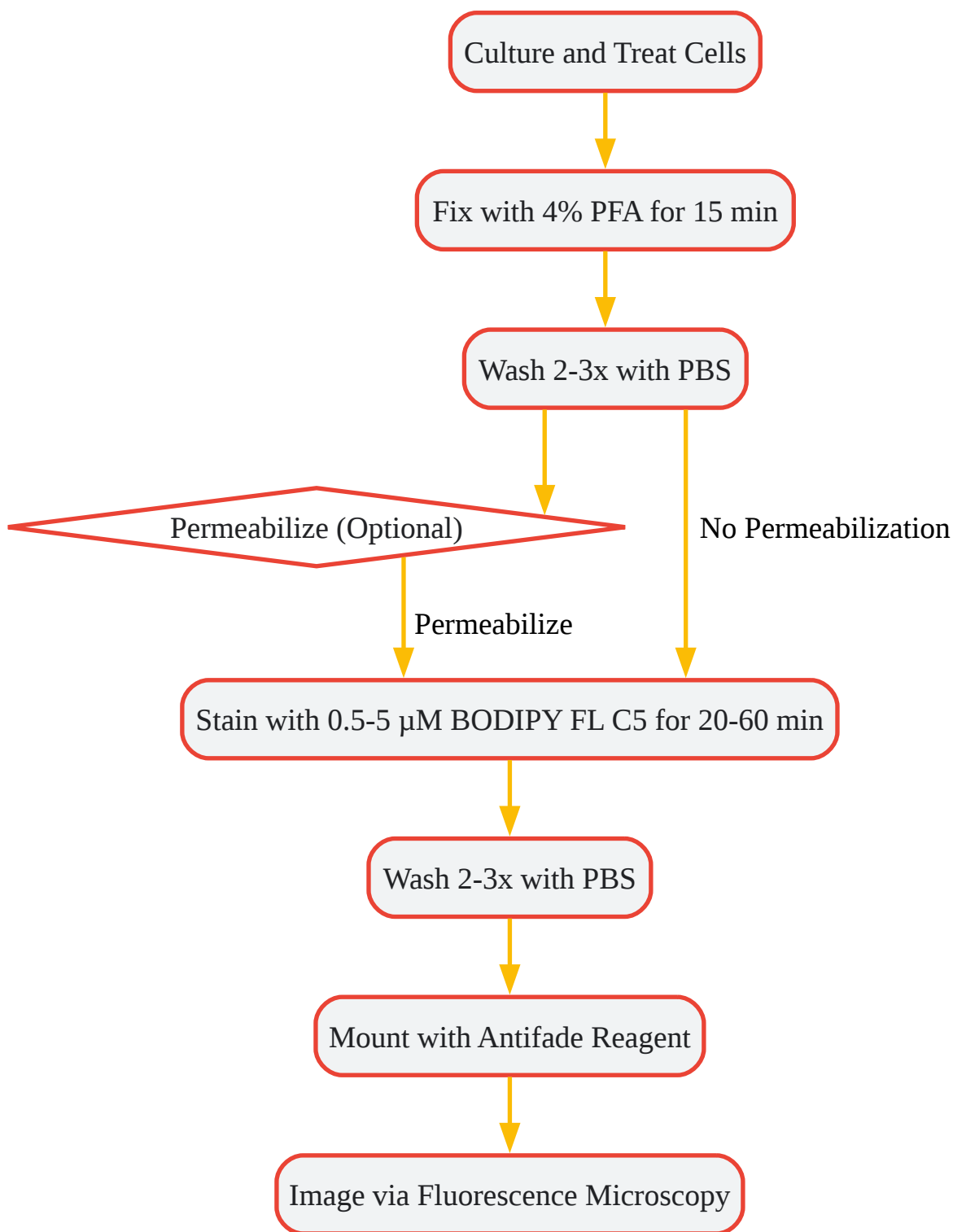
- **BODIPY FL C5**
- DMSO
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium with DAPI (optional)

Staining Procedure:

- Culture and treat cells as required by the experimental design.

- Wash cells with PBS.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[3\]](#)
- Wash the cells two to three times with PBS to remove the fixative.[\[3\]](#)
- Optional: If co-staining with intracellular antibodies, permeabilize the cells with a suitable permeabilization buffer for 10-15 minutes.
- Prepare a **BODIPY FL C5** working solution at a concentration of 0.5-5 μ M in PBS.[\[3\]](#)
- Add the working solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.[\[3\]](#)
- Wash the cells two to three times with PBS to remove excess dye.
- Mount the coverslips onto microscope slides using an appropriate mounting medium, optionally containing a nuclear counterstain like DAPI.

Fixed Cell Staining Workflow



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Caption: Workflow for fixed-cell lipid staining.

Quantitative Data Summary

Parameter	Live Cell Protocol	Fixed Cell Protocol	Source
BODIPY FL C5 Concentration	0.1 - 2 μ M	0.5 - 5 μ M	[3]
Incubation Time	15 - 30 minutes	20 - 60 minutes	[3]
Incubation Temperature	37°C	Room Temperature	[3]
Fixation	N/A	4% Paraformaldehyde	[3]

Applications and Considerations

- Lipid Droplet Staining: **BODIPY FL C5** can be used to visualize lipid droplets within cells, as it is incorporated into neutral lipids.[\[3\]](#)
- Metabolic Studies: By tracking the fluorescence of **BODIPY FL C5** over time, researchers can study the kinetics of fatty acid uptake and subsequent metabolic pathways.[\[8\]](#)
- Zebrafish Assays: This fluorescent fatty acid has been successfully used in zebrafish embryos to study lipid metabolism and transport in a whole-organism context.[\[1\]](#)[\[2\]](#)
- Enzyme Assays: **BODIPY FL C5** can serve as a substrate in enzymatic assays to measure the activity of lipases and other enzymes involved in fatty acid metabolism.[\[1\]](#)[\[2\]](#)
- Photostability: While BODIPY dyes are generally more photostable than other common fluorophores, it is still recommended to protect samples from light as much as possible to prevent photobleaching, especially during live-cell imaging.[\[3\]](#)
- Spectral Overlap: When performing multicolor imaging, ensure that the emission spectrum of **BODIPY FL C5** does not significantly overlap with other fluorophores being used.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High Background	Incomplete removal of unbound dye.	Increase the number and duration of washing steps.[3]
Dye precipitation.	Ensure the BODIPY FL C5 is fully dissolved in the working solution. Pre-warming the PBS before adding the dye may help.[9]	
Weak Signal	Suboptimal dye concentration or incubation time.	Optimize the concentration of BODIPY FL C5 and the incubation period for your specific cell type.
Cell death.	High concentrations of the dye or prolonged incubation can be cytotoxic. Perform a viability assay to determine the optimal non-toxic conditions.	
Inconsistent Staining	Uneven distribution of the staining solution.	Ensure cells are fully covered with the working solution and gently agitate during incubation.

By following these detailed protocols and considering the provided information, researchers can effectively utilize **BODIPY FL C5** for the fluorescent labeling of fatty acids in a variety of experimental settings.

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